3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
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Overview
Description
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile: is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a cyano group at the 7-position.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes, influencing their function .
Mode of Action
It is suggested that the compound may interact with its targets through the 1,2,4-triazolo[4,3-a]pyridine ring .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Compounds with similar structures have shown inhibitory activities against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carbonitrile with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases as catalysts and are conducted under reflux conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted triazolopyridines can be formed.
Cyclization Products: Cyclization can lead to the formation of fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential pharmacophore for the development of new drugs. It has been investigated for its antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring is known to enhance the biological activity of compounds, making it a key target for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, pigments, and polymers .
Comparison with Similar Compounds
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Lacks the cyano group at the 7-position.
3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
3-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridine: Substitutes the chlorine atom with a trifluoromethyl group.
Uniqueness: The presence of both the chlorine atom and the cyano group in 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile imparts unique chemical properties, such as increased reactivity and the ability to form diverse derivatives. This makes it particularly valuable in the synthesis of complex molecules with potential biological activity .
Properties
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDGIFWKGMFJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Cl)C=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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